molecular formula C25H26ClN5O3 B2667925 3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione CAS No. 922483-37-2

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

Cat. No. B2667925
CAS RN: 922483-37-2
M. Wt: 479.97
InChI Key: RNRYVCRBZUGCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

The development and synthetic applications of heterocyclic compounds, particularly those containing diazepine rings, have been explored for their potential in constructing complex molecular architectures. For example, studies on the alkylation of cyanopyridine-thiones with certain xanthene derivatives have led to the formation of pyrido-thieno-diazepino purine dione derivatives, showcasing the versatility of these structures in organic synthesis (Dotsenko et al., 2012). Such research underlines the potential of using complex heterocycles for the synthesis of novel compounds with unique properties.

Pharmacological Research

In the realm of pharmacology, the structure of 1,4-diazepines has been identified as a promising scaffold for developing antagonists targeting the HDM2-p53 interaction, a critical pathway in cancer therapy. Compounds synthesized with the diazepine core have shown significant binding affinity to HDM2, suggesting their potential as cancer therapeutics (Raboisson et al., 2005). This highlights the importance of diazepine derivatives in the search for new cancer treatments.

Materials Science and Molecular Electronics

The vibrational spectroscopic analysis of chlorophenyl-thieno-triazolo-diazepine compounds provides insights into their electronic and structural properties, which could be relevant for applications in materials science and molecular electronics. Such studies contribute to our understanding of the molecular properties that govern the behavior of organic materials in electronic devices (Kuruvilla et al., 2018).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-4a,6,7,8,9,11a-hexahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O3/c1-3-34-20-12-10-19(11-13-20)29-14-4-5-15-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)16-17-6-8-18(26)9-7-17/h6-13,21-22H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDVJJJVPOZJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.